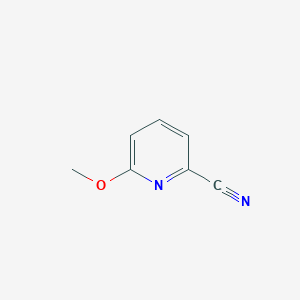

6-Methoxypyridine-2-carbonitrile

Description

Nomenclature and Structural Characteristics of 6-Methoxypyridine-2-carbonitrile in Academic Discourse

In academic and chemical literature, this compound is systematically named according to IUPAC nomenclature, which clearly defines the positions of the functional groups on the pyridine (B92270) ring. The parent heterocycle is pyridine, a six-membered aromatic ring containing one nitrogen atom. The substituents are a methoxy (B1213986) group (-OCH3) at the 6-position and a nitrile group (-C≡N) at the 2-position. An alternative synonym for this compound is 2-Cyano-6-methoxypyridine. cookechem.comsigmaaldrich.com

The structural characteristics of this compound are key to its chemical behavior. The pyridine ring itself is aromatic, with a delocalized π-electron system. globalresearchonline.net The presence of the electronegative nitrogen atom, along with the electron-withdrawing nitrile group and the electron-donating methoxy group, creates a unique electronic distribution within the molecule, influencing its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H6N2O |

| Molecular Weight | 134.14 g/mol cookechem.comsigmaaldrich.com |

| Melting Point | 62-67 °C sigmaaldrich.com |

| Boiling Point | 115-120 °C (at 19 Torr) |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) |

| pKa | -2.15 ± 0.10 (Predicted) |

This table is interactive. Users can sort and filter the data.

Historical Context and Evolution of Research on Pyridine Derivatives with Specific Reference to this compound

The study of pyridine and its derivatives has a rich history, dating back to the 19th century. The first major synthesis of pyridine derivatives was described by Arthur Rudolf Hantzsch in 1881. wikipedia.org Initially, pyridine was extracted from coal tar, but now it is primarily produced through chemical synthesis. globalresearchonline.net Over the decades, the field of heterocyclic chemistry has expanded dramatically, with a significant focus on pyridine-containing compounds due to their prevalence in natural products and their wide range of applications. e-bookshelf.de

While the early research on pyridine derivatives was broad, the specific investigation of compounds like this compound is a more recent development, driven by the need for specific building blocks in targeted synthesis. The evolution of analytical techniques and the increasing demand for novel pharmaceuticals and materials have spurred interest in functionalized pyridines. The synthesis and application of various methoxypyridine derivatives, including those with nitrile functionalities, have become a focal point of contemporary research. nih.govresearchgate.net

Significance of this compound within Heterocyclic Chemistry Research

This compound holds considerable significance within the broader field of heterocyclic chemistry. openaccessjournals.com Heterocyclic compounds are fundamental to the development of a vast array of biologically active molecules and functional materials. Pyridine derivatives, in particular, are known to exhibit a wide spectrum of biological activities and are core components of many pharmaceutical drugs. globalresearchonline.netwisdomlib.org

The dual functionality of this compound, possessing both a nucleophilic methoxy group and an electrophilic nitrile group, makes it a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up pathways to a variety of other functional groups and molecular scaffolds. sigmaaldrich.com This versatility allows chemists to incorporate the methoxypyridine moiety into larger, more complex molecules with potential applications in drug discovery and materials science. For instance, methoxypyridine-containing compounds have been investigated as gamma-secretase modulators. nih.gov

Overview of Research Trajectories for this compound

Current and future research involving this compound is largely directed towards its application as a key intermediate in the synthesis of novel compounds. The primary research trajectories include:

Medicinal Chemistry: A significant area of focus is the use of this compound in the development of new therapeutic agents. Researchers are exploring its incorporation into molecules targeting a range of diseases. The pyridine nucleus is a common feature in many top-selling drugs. beilstein-journals.org

Materials Science: The electronic properties of the methoxypyridine ring make it an attractive component for the design of new organic materials with specific optical or electronic properties. Research in this area includes the development of luminescent liquid crystals and other functional materials. researchgate.net

Synthetic Methodology: Chemists continue to develop new and more efficient methods for the synthesis of this compound and its derivatives. This includes the exploration of novel catalytic systems and reaction conditions to improve yields and reduce environmental impact. mdpi.com

The ongoing exploration of the chemical space around this compound is expected to lead to the discovery of new molecules with valuable properties and applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSUUWWSGRKYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515471 | |

| Record name | 6-Methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83621-01-6 | |

| Record name | 6-Methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxypyridine 2 Carbonitrile

Classical Synthetic Routes to 6-Methoxypyridine-2-carbonitrile

Classical approaches to the synthesis of this compound and its derivatives often involve well-established reaction cascades, including condensation reactions, nucleophilic aromatic substitutions, and cyclization strategies.

Condensation Reactions in this compound Synthesis

Multi-component condensation reactions represent a powerful tool for the construction of the pyridine (B92270) ring system. These one-pot reactions allow for the assembly of complex heterocyclic structures from simple, readily available starting materials.

A prominent method for the synthesis of highly substituted 2-amino-3-cyanopyridines involves the reaction of chalcones (α,β-unsaturated ketones) with malononitrile (B47326) in the presence of a nitrogen source, typically ammonium (B1175870) acetate. mdpi.comekb.egresearchgate.net By selecting a chalcone (B49325) bearing a methoxy (B1213986) substituent at the appropriate position, this methodology can be adapted to produce methoxy-substituted cyanopyridines.

The reaction proceeds through a series of tandem reactions initiated by the Michael addition of malononitrile to the chalcone. The resulting adduct then undergoes cyclization with the incorporation of the ammonia (B1221849) from ammonium acetate, followed by aromatization to yield the stable pyridine ring. A plausible reaction mechanism involves the initial formation of an arylidenemalononitrile intermediate from the reaction of an aromatic aldehyde and malononitrile, which then reacts with an enamine generated from a ketone and ammonium acetate. mdpi.com

A variety of catalysts can be employed to facilitate this transformation, including nanostructured diphosphates and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA). mdpi.comresearchgate.net The use of microwave irradiation has also been shown to accelerate the reaction and improve yields. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref. |

| Aromatic Aldehyde | Ketone | Malononitrile | Ammonium Acetate, 80°C, solvent-free | 2-Amino-3-cyanopyridine | mdpi.com |

| Chalcone | Malononitrile | Ammonium Acetate | - | 2-Amino-3-cyanopyridine | ekb.eg |

| Aromatic Aldehyde | Ketone | Malononitrile | Ammonium Acetate, Microwave | 2-Amino-3-cyanopyridine | researchgate.net |

Nucleophilic Aromatic Substitution Strategies for this compound

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of functional groups onto the heterocyclic ring. This strategy is particularly effective for the synthesis of this compound, which can be approached in two primary ways: methoxylation of a pre-functionalized cyanopyridine or cyanation of a methoxypyridine derivative.

The more common approach involves the displacement of a leaving group, typically a halide, at the 6-position of a 2-cyanopyridine (B140075) with a methoxide (B1231860) source. The electron-withdrawing nature of the nitrile group at the 2-position activates the pyridine ring towards nucleophilic attack, facilitating the substitution reaction. For instance, the reaction of 6-chloro-2-cyanopyridine with sodium methoxide in a suitable solvent such as methanol (B129727) would yield this compound.

Conversely, though less common, the introduction of the cyano group onto a 6-methoxypyridine scaffold via nucleophilic substitution of a suitable leaving group is also a viable pathway.

Radical Cyclization Approaches to Pyridine Cores Relevant to this compound

Radical cyclization reactions offer an alternative approach to the construction of the pyridine nucleus. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring. While not as commonly employed for the specific synthesis of this compound, radical-based methods represent a valid synthetic strategy for accessing substituted pyridine cores.

The specific application of radical cyclization to generate this compound would likely involve a carefully designed acyclic precursor containing the necessary methoxy and nitrile functionalities, or their precursors, along with a group that can be selectively converted into a radical to initiate the cyclization cascade.

Hantzsch Condensation in the context of Methoxypyridine-Derived Analogs

The Hantzsch pyridine synthesis is a classic multi-component reaction that has been widely used for the preparation of dihydropyridines and pyridines. wikipedia.org The traditional Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester (two equivalents), and ammonia. Subsequent oxidation of the initially formed dihydropyridine (B1217469) yields the corresponding pyridine derivative.

While the classical Hantzsch synthesis typically yields pyridine-dicarboxylates, modifications of this reaction can be employed to introduce a cyano group. One such variation involves the use of a β-aminocrotononitrile as one of the components. For example, the reaction of an aromatic aldehyde with β-aminocrotononitrile and a β-ketoester can lead to the formation of a 3-cyano-5-carbethoxypyridine derivative. scribd.com By employing a methoxy-substituted aldehyde in this modified Hantzsch reaction, it is possible to synthesize methoxypyridine-carbonitrile analogs.

Another related method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone to form a 2,3,6-trisubstituted pyridine. jk-sci.comorganic-chemistry.org This reaction has been modified to a one-pot, three-component process combining a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk The use of β-aminocrotononitrile in a modified Bohlmann-Rahtz reaction with heterocyclic alkynones has been shown to produce fluorescent cyanopyridines in excellent yields. core.ac.uk

| Reaction Name | Key Reactants | Product Type | Ref. |

| Modified Hantzsch Synthesis | Aromatic aldehyde, β-aminocrotononitrile, β-ketoester | 3-Cyano-5-carbethoxypyridine | scribd.com |

| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | 2,3,6-Trisubstituted pyridine | jk-sci.comorganic-chemistry.org |

| Modified Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl, Ammonia, Alkynone | Polysubstituted pyridine | core.ac.uk |

Advanced and Catalytic Synthesis of this compound

Modern synthetic chemistry has seen the development of numerous advanced and catalytic methods that offer significant advantages over classical approaches, including milder reaction conditions, higher yields, and greater functional group tolerance. The synthesis of this compound has benefited from these advancements, particularly in the area of catalytic cyanation reactions.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl and heteroaryl halides using a palladium catalyst and a cyanide source is a highly effective method for the synthesis of aromatic nitriles. This approach can be readily applied to the synthesis of this compound by the cyanation of a 6-methoxy-2-halopyridine.

Various palladium catalysts and cyanide sources can be employed, with zinc cyanide being a commonly used reagent. The reaction conditions are typically mild, and the method exhibits broad functional group compatibility.

Another advanced strategy is the direct C-H cyanation of the pyridine ring. This approach avoids the need for a pre-functionalized starting material, such as a halopyridine, and instead directly converts a C-H bond into a C-CN bond. While regioselectivity can be a challenge, methods have been developed for the selective cyanation of pyridines.

The dehydration of a 6-methoxypyridine-2-carboxamide is another viable route. This transformation can be achieved using a variety of dehydrating agents, such as phosphorus oxychloride or trifluoroacetic anhydride, to afford the corresponding nitrile.

| Method | Description |

| Palladium-Catalyzed Cyanation | Cross-coupling of a 6-methoxy-2-halopyridine with a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst. |

| Direct C-H Cyanation | Direct conversion of a C-H bond at the 2-position of 6-methoxypyridine to a C-CN bond using a suitable catalyst and cyanide source. |

| Dehydration of Amide | Conversion of 6-methoxypyridine-2-carboxamide to the corresponding nitrile using a dehydrating agent. |

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, offering mild conditions and high functional group tolerance. organic-chemistry.orgnih.gov The cyanation of (hetero)aryl halides, such as 2-bromo-6-methoxypyridine, is a prominent application of this methodology. nih.gov These reactions typically involve a palladium catalyst, a suitable ligand, a base, and a cyanide source.

Historically, the use of simple cyanide salts like sodium or potassium cyanide posed challenges due to their high toxicity and their tendency to deactivate or "poison" the palladium catalyst. nih.gov This often led to irreproducible results. nih.gov Significant advancements have been made by using alternative, less toxic, and more stable cyanide sources. Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]) have emerged as highly effective reagents for this purpose. nih.govorganic-chemistry.org The latter is particularly noted for being non-toxic and environmentally benign. organic-chemistry.orgresearchgate.net

The general catalytic cycle for this transformation involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-6-methoxypyridine). rsc.org

Transmetalation : The cyanide group is transferred from the cyanide source (like K₄[Fe(CN)₆]) to the palladium center. rsc.org

Reductive Elimination : The final product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. rsc.orgacs.org

Various catalyst systems have been developed, ranging from palladium on charcoal (Pd/C) to sophisticated palladium precatalysts combined with specialized phosphine (B1218219) ligands, such as those developed by Buchwald. nih.govresearchgate.net These advanced systems can catalyze the cyanation of even challenging substrates like aryl chlorides at low catalyst loadings. nih.gov

| Starting Material | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield | Reference |

| Aryl Bromide | Pd₂(dba)₃ / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | ≤ 100 | High | nih.gov |

| Aryl Chloride | Pd/ZnO | K₄[Fe(CN)₆] | DMF | 130 | Good | rsc.org |

| Aryl Bromide | Pd/C | K₄[Fe(CN)₆] | Toluene/Water | 100 | High | organic-chemistry.org |

| Aryl Halide | Pd(OAc)₂ / Xantphos | Formamide (B127407) | Formamide | N/A | up to 93% | chemistryviews.org |

Copper-Mediated Cyanylation in the Derivatization of 6-Methoxypyridine Systems

The copper-mediated cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is a classical and robust method for synthesizing aryl nitriles. organic-chemistry.orgnumberanalytics.comsynarchive.com This reaction involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent like dimethylformamide (DMF), nitrobenzene, or pyridine. organic-chemistry.orgwikipedia.org

This method is particularly effective for converting 2-bromo- or 2-chloro-6-methoxypyridine (B123196) into this compound. While effective, the traditional Rosenmund-von Braun reaction has drawbacks, including the need for high reaction temperatures (often up to 200°C) and the use of large amounts of copper cyanide, which can complicate product purification. organic-chemistry.orgwikipedia.org The use of heavy metal cyanides also produces toxic effluents, a significant concern for industrial-scale processes. google.com

Modern variations have aimed to improve this process by using catalytic amounts of copper, though these can still have limitations. nih.gov The reaction is a cornerstone in the synthesis of complex molecules and has been widely used since its discovery in the early 20th century. numberanalytics.comwikipedia.orgnumberanalytics.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Notes | Reference |

| Aryl Halide | Copper(I) Cyanide (CuCN) | DMF, Pyridine, etc. | Reflux (up to 200) | Classic method, requires high temperatures. | organic-chemistry.org |

| 2-Bromo Analogue | Cuprous Cyanide | Dimethylformamide | 120 | Example of a specific application. | google.com |

Microwave-Assisted Synthesis of Pyridine-Based Carbonitriles

Microwave-assisted synthesis has become a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.org The synthesis of pyridine-based carbonitriles is no exception.

The application of microwave irradiation can accelerate both palladium-catalyzed and copper-mediated cyanation reactions. For instance, palladium-catalyzed cyanations of aryl halides that might take several hours under conventional heating can be completed in a much shorter timeframe, sometimes in minutes, under microwave conditions. rsc.orgnih.gov This efficiency is also observed in the synthesis of related heterocyclic structures. nih.gov One study noted that for the cyanation of various aryl halides, microwave heating (600 W) led to higher yields in less time compared to conventional heating. rsc.org Similarly, microwave assistance has been successfully applied to nucleophilic aromatic substitution reactions on halopyridines, demonstrating its broad utility in this area. rsc.orgresearchgate.net

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Pd-catalyzed Cyanation | Conventional | Higher | Lower | rsc.org |

| Pd-catalyzed Cyanation | Microwave | Lower (minutes-hours) | Higher (up to 93%) | rsc.org |

| Synthesis of Imidazo[1,2-a]pyrimidinones | Conventional | Slower | Moderate | nih.gov |

| Synthesis of Imidazo[1,2-a]pyrimidinones | Microwave | 20 minutes | 84% | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound.

Solvent-Free or Reduced-Solvent Synthesis of this compound

A key focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. For the synthesis of 2-cyanopyridines, methods have been developed that operate in aqueous solvents or without any solvent at all. google.com A patented process describes the cyanation of 2-halopyridines using a catalyst in either an aqueous medium or under solvent-free conditions. google.com This approach is not only environmentally friendly but also simplifies the process by avoiding the need to recycle aprotic polar solvents like DMF. google.com Furthermore, microwave-assisted reactions can often be performed under solvent-free conditions, offering a synergistic green advantage. researchgate.net One-pot syntheses of related dicarbonitrile compounds have also been successfully carried out under solvent-free conditions, highlighting the feasibility of this approach. nih.gov

Catalyst Design for Sustainable this compound Production

Sustainable catalyst design focuses on using non-toxic, recyclable, and highly efficient catalysts. In the context of palladium-catalyzed cyanation, significant progress has been made.

Use of Benign Cyanide Sources : Replacing highly toxic metal cyanides (KCN, NaCN) with safer alternatives like potassium hexacyanoferrate (K₄[Fe(CN)₆]) is a major step forward. nih.govresearchgate.netrsc.org This reagent is non-toxic, stable, and inexpensive. researchgate.net

Heterogeneous Catalysts : The use of palladium supported on materials like zinc oxide (ZnO) or activated carbon (Pd/C) allows for easy separation of the catalyst from the reaction mixture and subsequent recycling. organic-chemistry.orgrsc.org This reduces waste and lowers costs.

Cyanide-Free Protocols : Innovative methods have been developed that avoid traditional cyanide sources altogether. One such protocol uses formamide as both the cyanide source and the solvent, catalyzed by palladium acetate. chemistryviews.org Another approach uses 4-cyanopyridine (B195900) as a versatile and stable nitrile source in catalyst-free electrochemical reactions. organic-chemistry.org

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields.

For palladium-catalyzed cyanation , the mechanism is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle. researchgate.netrsc.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-6-methoxypyridine) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. rsc.org

Cyanide Transfer/Transmetalation : The cyanide anion is then transferred from the cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂) to the Pd(II) center. rsc.org

Reductive Elimination : The final step is the reductive elimination of the product, this compound, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.orgacs.org The rate-determining step is often the reductive elimination. acs.org

For the copper-mediated Rosenmund-von Braun reaction , the mechanism is thought to involve the formation of a Cu(III) species. organic-chemistry.org

Oxidative Addition : The reaction likely starts with the oxidative addition of the aryl halide to the Cu(I) catalyst, forming an aryl-copper(III)-halide intermediate. organic-chemistry.orgnumberanalytics.com

Cyanide Coordination : A cyanide ion then coordinates to the copper(III) center. numberanalytics.com

Reductive Elimination : The aryl and cyanide ligands undergo reductive elimination, forming the C-CN bond of the aryl nitrile product and regenerating the Cu(I) catalyst. organic-chemistry.orgnumberanalytics.com

Investigation of Intermediate Species in Pyridine Ring Formation

The construction of the substituted pyridine ring of this compound can proceed through various synthetic pathways, often involving the formation of transient or isolable intermediate species. Mechanistic studies, primarily employing techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have shed light on the nature of these intermediates.

One common approach to pyridine synthesis involves the condensation of enamines with α,β-unsaturated carbonyl compounds. In a study on a formal (3+3) cycloaddition for the synthesis of substituted pyridines, two-dimensional NMR analysis revealed the formation of a stable off-cycle species that precedes the final pyridine ring formation. nih.gov While not specific to this compound, this highlights the complexity of these reactions and the potential for non-linear reaction pathways.

In a more closely related investigation, the reaction of a β-amino enone with malononitrile to form a methyl-substituted 2-oxopyridine-3-carbonitrile was studied in detail. Researchers were able to isolate and characterize a key dienamide intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide, as two distinct conformational isomers. researchgate.net The acid-induced cyclization of one of these isomers led to the final pyridone product. This study provides strong evidence for the involvement of open-chain amide intermediates in certain pyridine formation pathways. The proposed mechanistic pathway involves the initial conjugate addition of the active methylene (B1212753) nitrile to the β-amino enone, followed by the formation of the dienamide intermediate, which then undergoes cyclization. researchgate.net

Furthermore, the synthesis of various pyridone derivatives from cyanoacetanilide intermediates has been explored. These reactions proceed through nucleophilic addition and cyclization, where the cyanoacetanilide acts as a key building block, highlighting the role of activated nitrile compounds in forming the pyridine scaffold. arabjchem.orgresearchgate.net

While direct isolation of intermediates in the synthesis of this compound itself is not extensively documented in publicly available literature, these analogous studies provide a strong basis for postulating the types of transient species involved. It is likely that similar enamine, dienamine, or open-chain amide intermediates play a crucial role depending on the specific acyclic precursors and reaction conditions employed.

Kinetic Studies of this compound Formation

Kinetic studies are instrumental in elucidating reaction mechanisms and optimizing process parameters. For the formation of this compound, while specific kinetic data is sparse, related studies on pyridine synthesis offer valuable insights.

In the context of the formal (3+3) cycloaddition for pyridine synthesis, in-situ reaction progress kinetic analysis was utilized to understand the influence of catalysts and additives on the reaction rate. nih.gov Such studies allow for the determination of reaction orders, activation energies, and the identification of rate-limiting steps, which is essential for process optimization.

The formation of esters from enol ethers, a reaction that can be conceptually related to the incorporation of the methoxy group in the target molecule, has been shown to be catalyzed by ruthenium complexes. nih.gov Kinetic versus thermodynamic control is a key concept in the formation of enolates from ketones, which are often precursors in pyridine synthesis. The use of different bases can selectively lead to the formation of either the kinetic or thermodynamic enolate, which in turn dictates the final product distribution. masterorganicchemistry.com

Further dedicated kinetic investigations on the specific reaction pathways leading to this compound would be highly beneficial for a more complete understanding of its formation and for the development of more efficient and scalable synthetic protocols.

Chemical Reactivity and Derivatization of 6 Methoxypyridine 2 Carbonitrile

Reactions at the Nitrile Group of 6-Methoxypyridine-2-carbonitrile

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyridine (B92270) ring and serves as a key handle for a wide range of chemical modifications.

Hydrolysis and Amidation Reactions

The nitrile group of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide. The controlled partial hydrolysis to the amide, 6-methoxypyridine-2-carboxamide, is a valuable transformation. This can be achieved using a variety of methods, including catalytic hydrolysis with a solid heterogeneous catalyst. For instance, the hydrolysis of pyridine nitriles to their corresponding amides can be performed with high purity and yield. google.com

Furthermore, the synthesis of 6-methoxy-pyridine-2-carboxylic acid hydrazide from the corresponding ester implies that the initial hydrolysis of the nitrile to the ester is a feasible and logical step. sigmaaldrich.com The full hydrolysis to 6-methoxypyridine-2-carboxylic acid can also be accomplished, often under more vigorous reaction conditions. researchgate.net

| Product | Reagents and Conditions | Yield |

| 6-Methoxypyridine-2-carboxamide | Catalytic hydrolysis with a solid heterogeneous catalyst and water | >99.5% purity (general for pyridine nitriles) google.com |

| 6-Methoxypyridine-2-carboxylic acid | Acid or base-catalyzed hydrolysis | Not specified |

Reductions to Amines and Aldehydes

The nitrile functionality can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction to the primary amine, (6-methoxypyridin-2-yl)methanamine, is a common transformation. This product is commercially available, indicating that its synthesis from this compound is an established process. sigmaaldrich.com3wpharm.com Catalytic hydrogenation or the use of hydride reagents can effect this transformation.

For the partial reduction to the aldehyde, 6-methoxypyridine-2-carbaldehyde, specific reducing agents are required to avoid over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a reagent of choice for this purpose, as it can selectively reduce nitriles to imines, which are then hydrolyzed to aldehydes upon workup.

| Product | Reagents and Conditions |

| (6-Methoxypyridin-2-yl)methanamine | Catalytic hydrogenation or hydride reagents |

| 6-Methoxypyridine-2-carbaldehyde | 1. Diisobutylaluminium hydride (DIBAL-H) 2. Aqueous workup |

Reactions with Thiols and Amines to Form Heterocyclic Systems (e.g., Thiazoles, Imidazoles)

The nitrile group is a precursor for the synthesis of various heterocyclic systems. While specific examples starting directly from this compound are not prevalent in readily available literature, the general principles of heterocycle synthesis from nitriles are well-established.

For the synthesis of thiazoles, a common route is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone. The thioamide can be prepared from the corresponding nitrile by reaction with a source of hydrogen sulfide.

The synthesis of imidazoles, specifically imidazo[1,2-a]pyridines, typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or other suitable synthons. rsc.orgnih.govrsc.orgacs.orgfrontiersin.org In the context of this compound, this would first require the reduction of the nitrile to the corresponding amine, 6-amino-2-methoxypyridine, which can then be used as the starting material for the construction of the imidazo[1,2-a]pyridine (B132010) core. The synthesis of 6-substituted imidazo[1,2-a]pyridine derivatives has been reported through various synthetic routes. frontiersin.org

Reactions at the Methoxy (B1213986) Group of this compound

The methoxy group can be cleaved to reveal a hydroxyl group or can act as a directing group in electrophilic substitution reactions.

Demethylation Reactions

The methoxy group can be demethylated to yield the corresponding pyridone, 2-cyano-6-hydroxypyridine. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃).

Methoxy Group as a Directing Group in Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.comquora.comyoutube.com However, the presence of an electron-donating group like the methoxy group at the 2-position can influence the regioselectivity of such reactions.

The methoxy group is an ortho-, para-directing group. In the case of 2-methoxypyridine (B126380), electrophilic attack is directed to the 3- and 5-positions. The cyano group at the 2-position is a meta-directing and deactivating group. Therefore, in this compound, the directing effects of the methoxy and cyano groups are opposing. The methoxy group strongly activates the positions ortho and para to it (positions 3 and 5), while the cyano group deactivates the ring, particularly at the ortho and para positions relative to itself. The outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, but substitution is generally favored at the position most activated by the methoxy group and least deactivated by the cyano group. For instance, the bromination of 2-methoxypyridine has been shown to yield a mono-substituted product. chegg.com

Reactions Involving the Pyridine Ring System of this compound

The reactivity of the pyridine ring in this compound is significantly influenced by the interplay of its substituents and the inherent electronic nature of the heterocycle. The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). This is further modulated by the electron-donating methoxy group at the C6 position and the electron-withdrawing carbonitrile group at the C2 position.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on pyridine itself is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. nih.govnsf.gov When such reactions do occur, they typically require harsh conditions and proceed primarily at the C3 and C5 positions, as the intermediate arenium ion avoids placing a positive charge on the already electron-deficient nitrogen. nih.gov

In this compound, the directing effects of the substituents must be considered.

Pyridine Nitrogen: Strongly deactivating, directs meta (to C3 and C5).

Cyano Group (C2): Strongly deactivating and a meta-director (directing to C4 and C6). However, since it is at C2, it deactivates the entire ring.

Methoxy Group (C6): Activating and an ortho-, para-director. It activates the C5 (ortho) and C3 (para) positions.

The powerful activating and ortho-, para-directing effect of the methoxy group can counteract the deactivating effects of the nitrogen atom and the cyano group, making substitution possible under certain conditions. The C3 and C5 positions are electronically favored for electrophilic attack. The C5 position is activated by the methoxy group (ortho) and is meta to the deactivating cyano group. The C3 position is also activated by the methoxy group (para) and is meta to the nitrogen. Computational studies on similar systems, such as 2-methoxypyridine, suggest that electrophilic attack, like bromination, would preferentially occur at the C5 position. chegg.com

Typical electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. wikipedia.org However, due to the deactivated nature of the pyridine ring, even with an activating methoxy group, these reactions often require forcing conditions. nih.gov A computational study on the nitration of pyridine derivatives using nitronium ion (NO₂⁺) highlighted that while pyridine-N-oxide undergoes electrophilic substitution more readily, the protonated species formed in the acidic medium is strongly deactivated. rsc.org

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions. youtube.comyoutube.com This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. youtube.com In this compound, both the C2 and C6 positions are activated towards nucleophilic attack.

The presence of a good leaving group is typically required for SNAr reactions. While the cyano group at C2 is generally not a leaving group, the methoxy group at C6 can be displaced by strong nucleophiles. A recently developed protocol demonstrates the nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI), where the methoxy group is displaced. ntu.edu.sg This method provides a transition-metal-free route to aminopyridines. For instance, 3-methoxypyridine (B1141550) can be aminated at the C2 position. Applying this to this compound, a strong nucleophile could potentially displace the methoxy group at the C6 position.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon, forming a negatively charged intermediate, which is stabilized by resonance involving the pyridine nitrogen. Subsequently, the leaving group (in this case, the methoxide (B1231860) ion) is eliminated, restoring the aromaticity of the ring. youtube.com

| Reaction Type | Reagents | Position of Attack | Product Type | Reference |

| Nucleophilic Amination | Amine, NaH, LiI | C6 | 6-Aminopyridine-2-carbonitrile derivative | ntu.edu.sg |

Oxidation and Reduction of the Pyridine Nucleus

Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.orgchemtube3d.com This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. scripps.edu The N-oxide oxygen atom is an electron donor via resonance, activating the C2 and C4 positions for electrophilic attack. wikipedia.org Common oxidizing agents for this transformation include peroxy acids (like m-CPBA), hydrogen peroxide in acetic acid, or sodium percarbonate. chemtube3d.comarkat-usa.orgorganic-chemistry.org The oxidation of this compound would yield this compound N-oxide. This N-oxide can then be used in subsequent functionalization reactions. For example, treatment of a pyridine N-oxide with phosphorus oxychloride can introduce a chlorine atom at the C2 or C4 position. wikipedia.org

Reduction: The pyridine ring is relatively resistant to reduction but can be hydrogenated to a piperidine (B6355638) ring under certain conditions. A particularly effective reagent for this transformation is samarium diiodide (SmI₂), a powerful one-electron reducing agent. organicreactions.orgresearchgate.net The reduction of pyridines with SmI₂ in the presence of a proton source like water proceeds under mild conditions to afford the corresponding piperidines. wikipedia.orggu.se Research has shown that pyridine itself is rapidly reduced to piperidine by SmI₂ at room temperature. nih.gov However, the presence of other functional groups can influence the reaction outcome. For pyridine derivatives bearing cyano functionalities, this reducing system can lead to the partial or complete elimination of the cyano group. nih.gov Therefore, the reduction of this compound with SmI₂ could potentially yield a mixture of products, including the fully reduced 6-methoxypiperidine, as well as products resulting from the cleavage of the cyano group.

Functionalization and Modification of this compound

Introduction of Halogen Substituents on the Pyridine Ring

Introducing halogen atoms onto the pyridine ring is a key strategy for further derivatization, particularly for metal-catalyzed cross-coupling reactions. However, the direct electrophilic halogenation of pyridines is challenging due to the ring's low nucleophilicity and often requires harsh conditions, such as high temperatures and the use of strong Lewis acids. nsf.govnih.gov

For this compound, the directing effects of the substituents would favor electrophilic halogenation at the C3 or C5 positions. The electron-donating methoxy group at C6 activates these positions, making the reaction more feasible than on unsubstituted pyridine.

Alternative strategies for more controlled halogenation include:

Reaction via the N-oxide: Oxidation to the this compound N-oxide would activate the C4 position for electrophilic halogenation. Alternatively, treatment with reagents like POCl₃ could introduce a chlorine at an activated position. wikipedia.org

Ring-opening/Ring-closing: A novel method for 3-selective halogenation involves the formation of Zincke imine intermediates. nsf.govnih.govchemrxiv.org This process temporarily transforms the electron-deficient pyridine into a more reactive acyclic system that readily undergoes electrophilic halogenation.

Phosphonium (B103445) Salt Displacement: Another modern strategy involves the formation of a phosphonium salt at the 4-position of the pyridine, which can then be displaced by a halide nucleophile in an SNAr-type reaction. nih.govchemrxiv.org This method is highly selective for the C4 position.

| Halogenation Method | Reagents | Position Selectivity | Key Intermediate | Reference |

| Electrophilic Halogenation | X₂ (e.g., Br₂), Lewis Acid | C3, C5 | Arenium ion | chegg.com |

| Zincke-based Halogenation | Zincke salt precursor, NCS/NBS/NIS | C3 | Zincke imine | nsf.govnih.gov |

| Phosphonium Salt Method | Designed Phosphine (B1218219), Halide source | C4 | Pyridylphosphonium salt | nih.govchemrxiv.org |

Metal-Catalyzed Cross-Coupling for Arylation and Alkylation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated pyridine derivatives are excellent substrates for these transformations, including Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings.

The functionalization of this compound via cross-coupling would first require its halogenation, as described in section 3.4.1. For example, if the C5 position is brominated, the resulting 5-bromo-6-methoxypyridine-2-carbonitrile could be coupled with a variety of partners.

General Suzuki-Miyaura Coupling Scheme:

A 5-halo-6-methoxypyridine-2-carbonitrile derivative can be reacted with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the C5 position.

Substrate: 5-Bromo-6-methoxypyridine-2-carbonitrile

Coupling Partner: Arylboronic acid (Ar-B(OH)₂)

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

Base: Na₂CO₃, K₂CO₃, or others

Product: 5-Aryl-6-methoxypyridine-2-carbonitrile

The efficiency and success of these reactions depend on the choice of catalyst, ligands, base, and solvent. The electronic and steric properties of the substituents on the pyridine ring can also influence the catalytic cycle.

Computational and Theoretical Studies on 6 Methoxypyridine 2 Carbonitrile

Quantum Chemical Calculations for 6-Methoxypyridine-2-carbonitrile

Quantum chemical calculations are fundamental to elucidating the electronic nature and potential applications of this compound.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. For compounds similar to this compound, such as 2-chloro-6-methoxypyridine (B123196) and 2-methoxy-4,6-diphenylnicotinonitrile, DFT methods are extensively used. nih.govnih.gov Calculations, often employing the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are performed to determine the optimized molecular geometry. nih.gov

These studies yield crucial information about bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. nih.gov Furthermore, DFT is used to calculate various molecular reactivity descriptors. nih.gov Analysis of the electrostatic potential, for example, helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack. biointerfaceresearch.com For instance, in related carbonitrile derivatives, the negative electrostatic potentials are concentrated around nitrogen atoms, indicating sites susceptible to electrophilic interaction, while positive potentials are found near hydrogen atoms. biointerfaceresearch.com

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the behavior of molecules in their electronic excited states. nih.gov It is widely used to calculate vertical excitation energies and simulate electronic absorption spectra. nih.govnih.gov For instance, in a study on the related compound 2-chloro-6-methoxypyridine, TD-DFT calculations were used to determine the electronic spectrum, which was then compared with the experimentally observed spectrum. nih.gov

The choice of the functional (e.g., CAM-B3LYP, PBE0, ωB97X-D) is critical in TD-DFT calculations, as the accuracy of the results for properties like excitation energies can be highly dependent on it. nih.govnih.govresearchgate.net These computational tools are essential for rationalizing experimental observations and understanding the photophysical processes of pyridine (B92270) derivatives. nih.gov

Molecular orbital analysis, particularly the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic properties and chemical reactivity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

In a detailed study of 2-methoxy-4,6-diphenylnicotinonitrile, a structurally related compound, DFT was used to explore the FMOs. nih.gov The analysis revealed the distribution of electron density in these orbitals, providing insights into intramolecular charge transfer capabilities and potential reaction pathways. nih.gov The HOMO typically acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

Table 1: Frontier Molecular Orbital Data for a this compound Analog Data based on the analysis of 2-methoxy-4,6-diphenylnicotinonitrile.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.52 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.54 |

Molecular Dynamics Simulations for this compound and its Derivatives

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For derivatives like 2-methoxy-4,6-diphenylnicotinonitrile, MD simulations have been employed to investigate the stability of the compound when interacting with biological macromolecules, such as proteins. nih.gov These simulations can reveal how the presence of the small molecule affects the protein's stability and flexibility, providing insights that are crucial for applications like drug design. nih.gov

Conformational Analysis and Isomerism in this compound Derivatives

The three-dimensional structure and conformational possibilities of molecules are key determinants of their physical and chemical properties. For derivatives of pyridines, conformational analysis is performed using a combination of experimental techniques like single-crystal X-ray diffraction and theoretical DFT calculations. nih.gov

Non-Linear Optical (NLO) Properties Prediction for this compound Analogs

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods are instrumental in predicting the NLO properties of new molecules. The second-order NLO response, characterized by the first hyperpolarizability (β), can be predicted using quantum chemical calculations. rsc.org

Studies on pyrazine (B50134) and pyrene (B120774) derivatives, which share structural motifs with substituted pyridines, have shown that DFT calculations can effectively predict NLO properties. rsc.orgnih.gov These theoretical predictions are often validated by experimental techniques such as Hyper-Rayleigh Scattering (HRS). rsc.org Research on X-shaped pyrazine derivatives has revealed that the NLO response is highly dependent on the relative positions of donor and acceptor substituents on the central ring. rsc.org This highlights the power of computational modeling in designing molecules with tailored NLO properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in the analysis and prediction of spectroscopic properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can calculate various spectroscopic parameters and correlate them with experimental findings. This synergy between theoretical calculations and experimental data provides a deeper understanding of the molecular structure and properties.

Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. ksu.edu.sacardiff.ac.uk Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules. redalyc.orgresearchgate.net These calculated frequencies, after appropriate scaling, show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

For pyridine derivatives, DFT calculations have been successfully employed to assign the vibrational modes of the pyridine ring, as well as the substituent groups. redalyc.org In the case of this compound, the vibrational analysis would focus on the characteristic frequencies of the pyridine ring, the C≡N (nitrile) group, and the O-CH₃ (methoxy) group.

The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The C≡N stretching vibration is a strong, sharp band usually found in the 2240-2220 cm⁻¹ range. The methoxy (B1213986) group exhibits several characteristic vibrations, including the C-H stretching modes of the methyl group (typically around 2950 and 2850 cm⁻¹) and the C-O stretching vibrations.

The correlation between theoretical and experimental vibrational spectra is often visualized by plotting the calculated and observed IR and Raman spectra. This comparison aids in the accurate assignment of the observed bands to specific vibrational modes of the molecule.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (pyridine) | 3080 |

| C-H stretch (methoxy) | 2960 |

| C≡N stretch | 2230 |

| C=C/C=N stretch (ring) | 1600-1400 |

| C-O stretch (methoxy) | 1250 |

| Ring breathing | 1000 |

Note: These are representative values and the actual frequencies can vary based on the computational method and basis set used.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is an indispensable technique for determining the carbon and proton framework of a molecule. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net

The prediction of chemical shifts for pyridines can be estimated using substituent chemical shifts (SCS). stenutz.eu However, for more accurate predictions, quantum chemical calculations are preferred. These calculations provide theoretical chemical shift values that can be correlated with experimental data, aiding in the complete assignment of the NMR spectra. mdpi.com The accuracy of these predictions has been shown to improve with the use of machine learning models, especially when large datasets are not available. nih.gov

For this compound, the ¹H NMR spectrum would show signals for the protons on the pyridine ring and the methoxy group. The ¹³C NMR spectrum would display signals for all the carbon atoms in the molecule, including the nitrile carbon. The predicted chemical shifts for the pyridine ring carbons are influenced by the positions of the methoxy and cyano substituents. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.3 | - |

| H4 | 7.8 | - |

| H5 | 7.0 | - |

| OCH₃ | 4.0 | - |

| C2 | - | 118 |

| C3 | - | 120 |

| C4 | - | 140 |

| C5 | - | 115 |

| C6 | - | 165 |

| CN | - | 117 |

| OCH₃ | - | 55 |

Note: These are estimated values. Actual chemical shifts can be influenced by the solvent and the specific computational method employed.

Electronic Transitions and UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). libretexts.orglibretexts.org

The electronic spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated pyridine ring system. The presence of the methoxy and cyano groups will influence the energies of the molecular orbitals and, consequently, the absorption wavelengths. The TD-DFT calculations can help in assigning the observed absorption bands to specific electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 280 | 0.05 |

| HOMO-1 → LUMO | 250 | 0.12 |

| HOMO → LUMO+1 | 220 | 0.30 |

Note: The predicted values are dependent on the computational level of theory and the solvent model used.

Applications of 6 Methoxypyridine 2 Carbonitrile in Advanced Research Areas

Medicinal Chemistry and Drug Discovery Applications of 6-Methoxypyridine-2-carbonitrile

The utility of this compound in medicinal chemistry is extensive, ranging from its role as a key intermediate to its incorporation into the core structures of new therapeutic agents.

Role as a Synthetic Intermediate for Biologically Active Compounds

This compound is a crucial starting material or intermediate in the synthesis of more complex, biologically active compounds. For instance, it can be a precursor in the multi-step synthesis of various heterocyclic compounds. The nitrile group can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with nucleophiles to form more elaborate structures. The methoxy (B1213986) and pyridine (B92270) moieties also offer sites for further chemical modification, allowing for the fine-tuning of the final compound's properties. A notable application includes its use in the synthesis of 2,3-diamino-6-methoxypyridine, a key intermediate for certain pharmaceutical compounds. google.com The process involves the nitration of 2-amino-6-methoxypyridine, followed by reduction to yield the diamino derivative. google.com

Development of Pharmaceutical Intermediates and APIs

This compound is instrumental in the development of pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). ossila.com Its derivatives have been explored for a range of therapeutic targets. For example, derivatives of 2-cyanopyridine (B140075) are used in the creation of stable peptide inhibitors and have been incorporated into new xanthine (B1682287) oxidoreductase inhibitors. ossila.com The versatility of the this compound scaffold allows for the systematic modification of its structure to optimize interactions with biological targets, a key step in the drug development process.

Synthesis of Novel Pyridine-Based Therapeutics with this compound Scaffolds

The pyridine ring is a common feature in many approved drugs, and this compound provides a valuable starting point for the creation of novel pyridine-based therapeutics. Research has demonstrated the synthesis of various pyridine derivatives from this scaffold, which have shown potential in different therapeutic areas. For example, the insertion of a methoxypyridine motif into certain molecular scaffolds has led to compounds with improved activity for inhibiting the production of Aβ42, a peptide associated with Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies have been conducted to understand the impact of different substituents on their therapeutic potential. mdpi.com For example, in a series of 2-methoxypyridine-3-carbonitrile derivatives, the introduction of different aryl substituents was systematically studied to determine their effect on cytotoxic activity. mdpi.com It was found that the nature and position of these substituents significantly influenced the antiproliferative effects of the compounds. mdpi.com

Enzyme Inhibition Studies with this compound Derivatives

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, a common mechanism of action for many drugs. For instance, certain polyfunctionalized pyridine derivatives have demonstrated potent dual-target activities, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com These compounds also showed high affinity for sigma receptors, which are targets for the treatment of neuropathic pain. mdpi.com

Cytotoxicity Assessment and Antiproliferative Effects of Derivatives

A significant area of research involving this compound derivatives is the evaluation of their cytotoxic and antiproliferative effects against cancer cell lines. mdpi.com A series of 2-methoxypyridine-3-carbonitrile derivatives bearing different aryl substituents were synthesized and screened for their in vitro cytotoxicity against liver, prostate, and breast cancer cell lines. mdpi.com Several of these compounds exhibited promising antiproliferative effects, with IC50 values in the low micromolar range. mdpi.com

Data Tables

Table 1: Cytotoxicity of 2-Methoxypyridine-3-carbonitrile Derivatives

| Compound | Substituent | IC50 (µM) against HepG2 (Liver Cancer) | IC50 (µM) against DU145 (Prostate Cancer) | IC50 (µM) against MBA-MB-231 (Breast Cancer) |

| 5d | 4-bromobenzene | 1-5 | 1-5 | 1-5 |

| 5g | 3-nitrobenzene | 1-5 | 1-5 | 1-5 |

| 5h | 4-nitrobenzene | 1-5 | 1-5 | 1-5 |

| 5i | 3-bromo-4-methoxybenzene | 1-5 | 1-5 | 1-5 |

Source: Synthesized from data in MDPI article. mdpi.com

Agrochemical Research and Development Utilizing this compound

The pyridine ring is a significant scaffold in the development of agrochemicals, forming the core of numerous fungicides, insecticides, and herbicides. nih.govresearchgate.net The exploration of pyridine derivatives is a key focus for innovation in the pesticide industry, aiming to discover new substances that can meet the demands of modern agriculture. researchgate.net

Precursor for Pesticidal and Herbicidal Compounds

The synthesis of novel pesticidal and herbicidal agents often involves the use of functionalized heterocyclic intermediates. Pyridine derivatives, in particular, are crucial starting materials in what are known as Intermediate Derivatization Methods for discovering new agrochemicals. nih.gov Research has demonstrated the insecticidal potential of various newly synthesized pyridine derivatives against pests like the cowpea aphid (Aphis craccivora). nih.govnih.gov For instance, studies on a series of functionalized pyridines revealed that the presence and nature of substituents on the pyridine ring lead to variations in toxicity and effectiveness. nih.gov

Similarly, in the field of herbicide development, new 6-alkoxy(aryloxy) multisubstituted pyridine derivatives have been synthesized and shown to possess herbicidal activity against weeds such as rape and barnyard grass. researchgate.net The development of pyrido[2,3-d]pyrimidine (B1209978) derivatives from nicotinic acid, a related pyridine compound, has also yielded compounds with significant herbicidal activity, particularly against monocotyledonous weeds. nih.gov

While the broader class of methoxy-substituted and cyano-substituted pyridines are actively researched, specific studies detailing the direct use of this compound as a precursor in the synthesis of commercialized or late-stage development pesticides and herbicides are not extensively detailed in publicly available research. Its structural similarity to compounds used in these studies, however, suggests its potential as a valuable intermediate for creating new, biologically active molecules.

Table 1: Examples of Research on Pyridine Derivatives in Agrochemicals

| Research Area | Compound Class Studied | Target Pest/Weed | Reference |

|---|---|---|---|

| Insecticide | Functionalized Pyridines | Aphis craccivora (Cowpea aphid) | nih.gov |

| Herbicide | 6-Alkoxy(aryloxy) Multisubstituted Pyridines | Rape and Barnyard Grass | researchgate.net |

| Herbicide | Pyrido[2,3-d]pyrimidine Derivatives | Lettuce, Bentgrass | nih.gov |

Enhancement of Agrochemical Effectiveness through this compound Incorporation

However, there is a lack of specific research findings that explicitly demonstrate the enhancement of agrochemical effectiveness directly attributable to the incorporation of the this compound moiety. While the methoxy and cyano groups are present in various active compounds, dedicated structure-activity relationship (SAR) studies focusing on this exact combination are not prominently published.

Materials Science Applications of this compound

Pyridine derivatives are known to have versatile applications, not only in agrochemicals but also in the production of polymers and other advanced materials. researchgate.net The electronic properties and rigid structure of the pyridine ring make it an attractive component for materials with specific optical and electronic functions.

Synthesis of Polymer Precursors and Monomers

The development of advanced polymers, such as those for conductive materials or specialty plastics, relies on the synthesis of novel monomers that can impart desired properties to the final polymer chain. While pyridine derivatives are generally noted for their use in polymer production, specific examples of this compound being utilized as a monomer or a direct precursor for polymer synthesis are not found in the surveyed research literature. researchgate.net

Development of Organic Electronic Materials

The field of organic electronics leverages conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. Pyridine-containing compounds are of interest due to their electron-deficient nature, which is useful for creating electron-transporting or emissive materials.

Research into related compounds, such as 2-methoxy-3-cyanopyridines, has shown their potential in the development of liquid crystalline materials. researchgate.net In these studies, the presence of the lateral cyano group on the pyridine core was found to be crucial for the exhibition of certain liquid crystal phases (nematic phase). researchgate.net Although this demonstrates the potential of methoxy-cyanopyridine isomers in materials science, direct research on this compound for organic electronic applications has not been identified.

Application in Coordination Chemistry and Metal-Organic Complexes

The nitrogen atom in the pyridine ring and the nitrogen of the nitrile group in this compound have lone pairs of electrons, making the compound a potential ligand for coordinating with metal ions. The synthesis of complex compounds, or metal-organic complexes, is a vast area of research with applications in catalysis, medicine, and materials science. researchgate.net

Studies have been conducted on the synthesis and reactions of copper(I) complexes using tripod ligands that incorporate a 6-methoxy-substituted pyridyl group. chemrxiv.org Furthermore, ruthenium-based molecular catalysts for water oxidation have been developed using 2,2′-bipyridine-6,6′-dicarboxylate as a ligand, a molecule that shares the pyridine-2,6-substitution pattern. acs.org These examples show the utility of the substituted pyridine scaffold in forming stable and functional metal complexes. However, specific studies detailing the synthesis and characterization of metal-organic complexes or frameworks using this compound as a ligand were not found in the available literature.

Catalysis and Ligand Design with this compound Frameworks

Design of New Ligands for Transition Metal Catalysis

The this compound scaffold is a versatile starting point for the synthesis of more complex, multidentate ligands tailored for specific catalytic applications. The true potential of this molecule lies in the chemical reactivity of its nitrile and methoxy functional groups, which can be modified to introduce additional coordinating atoms, thus creating bidentate, tridentate, or even pincer-type ligands.

The nitrile group is a particularly useful synthetic handle. It can be hydrolyzed to a primary amide (picolinamide) or a carboxylic acid (picolinic acid), both of which are excellent coordinating groups. For instance, picolinamide (B142947) derivatives are known to be effective bidentate ligands in copper-catalyzed reactions. rsc.org Furthermore, the nitrile can undergo addition reactions with various nucleophiles to generate new chelating moieties.

The methoxy group, while generally less reactive, influences the electronic properties of the pyridine ring, enhancing its electron-donating character. This modification can affect the stability and reactivity of the resulting metal complexes. In some cases, the methoxy group itself can act as a weak coordinating donor atom, particularly in the presence of highly electrophilic metal centers.

Research into related pyridine derivatives provides a blueprint for the types of ligands that can be synthesized from this compound. For example, the condensation of related pyridine-2-carboxaldehydes with amines is a common route to Schiff base ligands. researchgate.net Similarly, 6-methoxypyridine-2-carboxaldehyde, the aldehyde analogue of the title compound, can be used to synthesize a variety of Schiff base ligands with different steric and electronic properties.

The development of pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, is a major area of catalysis research. nih.govnsf.gov The this compound framework could be elaborated into NNN or PNP pincer ligands through functionalization at the carbon atoms of the pyridine ring, although direct examples starting from this specific nitrile are not prevalent in the literature.

| Potential Ligand Type | Synthetic Precursor | Key Transformation | Potential Coordinating Atoms |

| Picolinamide Ligand | This compound | Partial hydrolysis of nitrile | N(pyridine), N(amide) |

| Picolinic Acid Ligand | This compound | Complete hydrolysis of nitrile | N(pyridine), O(carboxylate) |

| Schiff Base Ligands | 6-Methoxypyridine-2-carboxaldehyde | Condensation with primary amines | N(pyridine), N(imine) |

| Amidine Ligands | This compound | Addition of amines to nitrile | N(pyridine), N,N'(amidine) |

| Pincer Ligands | Functionalized 6-methoxypyridine | Multi-step synthesis | N,N,N or N,P,N etc. |

Applications in Organic Synthesis as a Ligand Component

While direct catalytic applications of ligands explicitly synthesized from this compound are not extensively documented, the catalytic behavior of closely related structural analogues provides significant insight into their potential. The utility of picolinamide and picolinic acid-based ligands in various transition metal-catalyzed reactions is well-established, suggesting that ligands derived from this compound would exhibit valuable catalytic activity.

Copper-Catalyzed Cross-Coupling Reactions: Picolinamide derivatives have been identified as effective ligands for copper-catalyzed C-O cross-coupling reactions, specifically for the synthesis of aryl ethers. rsc.org The bidentate N,N-coordination of the picolinamide to the copper center is thought to be crucial for the catalytic cycle. A study on various picolinamide ligands demonstrated that electronic modifications to the pyridine ring influence the efficacy of the catalyst. rsc.org This suggests that a ligand based on 6-methoxypicolinamide (B554244) could be a viable candidate for such transformations, with the methoxy group potentially fine-tuning the electronic properties of the copper center.

Palladium-Catalyzed C-H Activation: Palladium-catalyzed C-H activation is a powerful tool in organic synthesis. nih.govnih.gov Ligands play a critical role in this process, often by participating directly in the C-H bond cleavage step. Research on the cooperating ability of 6-hydroxypicolinic acid in palladium-mediated C-H activation has shown that the pyridone moiety can assist in the C-H cleavage. researchgate.net Given the structural similarity, ligands derived from 6-methoxypyridine-2-carboxylic acid could potentially be employed in similar palladium-catalyzed C-H functionalization reactions.

Rhodium-Catalyzed Carbonylation: Rhodium complexes are widely used for carbonylation reactions, such as the carbonylation of methanol (B129727) to produce acetic acid. Studies have shown that rhodium carbonyl complexes containing pyridine carboxylic acid ligands can exhibit high catalytic activity, in some cases surpassing commercial catalyst systems under milder conditions. researchgate.netscispace.com The coordination of the pyridine-carboxylic acid ligand to the rhodium center is believed to enhance the nucleophilicity of the metal, thereby boosting its catalytic performance. researchgate.net This points to a promising application for rhodium complexes bearing ligands derived from 6-methoxypyridine-2-carboxylic acid.

| Catalytic Reaction | Metal Center | Ligand Type (Analogous) | Potential Role of Ligand | Reference |

| Aryl Ether Synthesis | Copper | Picolinamides | Stabilize Cu center, modulate redox properties | rsc.org |

| C-H Activation | Palladium | 6-Hydroxypicolinic acid | Cooperating ligand in C-H cleavage | researchgate.net |

| Methanol Carbonylation | Rhodium | Pyridine Carboxylic Acids | Enhance nucleophilicity of Rh(I) center | researchgate.netscispace.com |

Future Research Directions and Emerging Trends for 6 Methoxypyridine 2 Carbonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is set to revolutionize the way molecules like 6-Methoxypyridine-2-carbonitrile are designed and synthesized. ML algorithms are increasingly being employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes for complex molecules.

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Retrosynthesis Planning | AI algorithms analyze the target molecule and propose a step-by-step synthetic route from available starting materials. | Generation of novel and more efficient synthetic pathways to this compound and its derivatives. |

| Reaction Optimization | ML models analyze experimental data to predict the optimal conditions (e.g., temperature, catalyst, solvent) for a chemical reaction to maximize yield and minimize byproducts. | Increased efficiency and reduced cost of production for this compound. |

| Property Prediction | ML models predict the physicochemical and biological properties of novel derivatives based on their structure. | Accelerated discovery of this compound derivatives with desired therapeutic or material properties. |

Exploration of Novel Biological Targets for this compound Derivatives

Derivatives of this compound have shown promise in medicinal chemistry, primarily as intermediates in the synthesis of inhibitors for specific enzymes and receptors. For instance, it has been utilized in the development of inhibitors for mutant isocitrate dehydrogenase (IDH), a target in cancer therapy, and as a precursor for APJ receptor agonists with potential applications in cardiovascular diseases. ibm.comgoogle.com

Future research is expected to broaden the scope of biological targets for derivatives of this compound. High-throughput screening of libraries of this compound analogs against a wide array of biological targets could uncover novel therapeutic applications. The pyridine-nitrile scaffold is a common feature in many bioactive molecules, and systematic exploration could lead to the discovery of new drug candidates for a variety of diseases.

Table 2: Potential Novel Biological Targets for this compound Derivatives

| Target Class | Potential Therapeutic Area | Rationale |

| Kinases | Oncology, Inflammation | Pyridine-based compounds are known to be effective kinase inhibitors. |

| G-protein-coupled receptors (GPCRs) | Various, including neurological and metabolic disorders | The pyridine (B92270) scaffold can be modified to interact with the diverse binding pockets of GPCRs. |

| Ion Channels | Neurological disorders, Cardiovascular diseases | The electronic properties of the molecule can be tuned to modulate ion channel function. |

| Antimicrobial Targets | Infectious Diseases | Pyridine derivatives have shown broad-spectrum antimicrobial activity. |

Development of Advanced Characterization Techniques for this compound

A thorough understanding of the structural and electronic properties of this compound is crucial for its application in various fields. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used, advanced characterization methods can provide deeper insights.